molecular formula C12H20ClNO2 B585838 3,4-DMMA (hydrochloride) CAS No. 70932-18-2

3,4-DMMA (hydrochloride)

Cat. No. B585838
CAS RN: 70932-18-2
M. Wt: 245.747
InChI Key: CTERHDRZXCRZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxymethamphetamine (3,4-DMMA) (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes .


Synthesis Analysis

The synthesis of MDMA, which is chemically similar to 3,4-DMMA, has been reported in a four-step process starting with a non-controlled starting material .


Molecular Structure Analysis

3,4-DMMA (hydrochloride) is structurally categorized as an amphetamine . It is a potential designer drug created by inserting a methylene group in the methylamphetamine portion of MDMA .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MDMA, a compound similar to 3,4-DMMA, have been described in a four-step process . DMMA appears to interfere with monoamine transport, inhibiting uptake of noradrenalin and serotonin transporters .

Scientific Research Applications

Psychoactive Drug Research

3,4-DMMA (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes . It’s used in research to understand the effects and mechanisms of psychoactive drugs .

Monoamine Transport Inhibition

3,4-DMMA appears to interfere with monoamine transport, inhibiting uptake of noradrenalin and serotonin transporters . This property is significant in the study of neurotransmitter transport and related disorders .

Comparative Potency Studies

3,4-DMMA is significantly less potent than MDMA . This difference in potency is useful in comparative studies, helping researchers understand the structure-activity relationships of these compounds .

Dietary Supplement Research

3,4-DMMA has been used as a dietary supplement for weight loss in obesity . Its effectiveness and safety in this application are areas of ongoing research .

Athletic Performance Enhancement

It has also been used as an athletic muscle performance enhancer . Studies are conducted to understand its effects on athletic performance and potential side effects .

Party Pill Component

3,4-DMMA has been used in party pills . Research in this area focuses on understanding its effects when used recreationally and the potential risks associated with its use .

Appetite Inhibition

Another application of 3,4-DMMA is as an appetite inhibitor . Research is conducted to understand its effectiveness and potential side effects in this application .

Mechanism of Action

Target of Action

3,4-Dimethoxymethamphetamine (3,4-DMMA) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes . The primary targets of 3,4-DMMA are the noradrenalin and serotonin transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling .

Mode of Action

3,4-DMMA interferes with monoamine transport, inhibiting the uptake of noradrenalin and serotonin . This inhibition results in increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling . 3,4-dmma is significantly less potent than mdma in inhibiting these transporters .

Biochemical Pathways

The inhibition of noradrenalin and serotonin transporters by 3,4-DMMA affects the monoaminergic signaling pathways . These pathways play a crucial role in various physiological processes, including mood regulation, attention, and the body’s response to stress . .

Pharmacokinetics

MDMA is known to be rapidly absorbed and extensively distributed in the body, with a half-life of around 8.5 hours . It is metabolized primarily in the liver and excreted in the urine . These properties likely influence the bioavailability of 3,4-DMMA, but specific studies are needed to confirm this.

Result of Action

The inhibition of noradrenalin and serotonin transporters by 3,4-DMMA leads to increased levels of these neurotransmitters in the synaptic cleft . This can enhance neuronal signaling and potentially lead to psychoactive effects . 3,4-dmma is significantly less potent than mdma, suggesting that its effects may be milder .

Safety and Hazards

3,4-DMMA (hydrochloride) is likely to have similar safety and hazards to MDMA, which is a DEA Schedule I controlled substance . This means it has a high potential for abuse and no currently accepted medical use.

Future Directions

MDMA, a compound similar to 3,4-DMMA, has shown promise as a psychotherapeutic aid for patients suffering from PTSD, autism-related social anxiety, and alcoholism . If encouraging results lead to FDA approval, the need for pharmaceutically acceptable MDMA will continue to expand .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTERHDRZXCRZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-DMMA (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DMMA (hydrochloride)
Reactant of Route 2
3,4-DMMA (hydrochloride)
Reactant of Route 3
Reactant of Route 3
3,4-DMMA (hydrochloride)
Reactant of Route 4
3,4-DMMA (hydrochloride)
Reactant of Route 5
Reactant of Route 5
3,4-DMMA (hydrochloride)
Reactant of Route 6
Reactant of Route 6
3,4-DMMA (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.